5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

Catalog No.
S904643
CAS No.
1105675-62-4
M.F
C16H20N2O2Si
M. Wt
300.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

CAS Number

1105675-62-4

Product Name

5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

IUPAC Name

5-methoxy-N-phenyl-4-trimethylsilylpyridine-3-carboxamide

Molecular Formula

C16H20N2O2Si

Molecular Weight

300.43 g/mol

InChI

InChI=1S/C16H20N2O2Si/c1-20-14-11-17-10-13(15(14)21(2,3)4)16(19)18-12-8-6-5-7-9-12/h5-11H,1-4H3,(H,18,19)

InChI Key

DANYRTOROYBZFN-UHFFFAOYSA-N

SMILES

COC1=C(C(=CN=C1)C(=O)NC2=CC=CC=C2)[Si](C)(C)C

Canonical SMILES

COC1=C(C(=CN=C1)C(=O)NC2=CC=CC=C2)[Si](C)(C)C

5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide is a synthetic compound characterized by its unique structural features, which include a methoxy group, a phenyl group, and a trimethylsilyl group attached to a nicotinamide backbone. Its molecular formula is C₁₆H₁₈N₂O₂Si, with a molecular weight of approximately 300.43 g/mol . This compound is notable for its potential applications in pharmacology and biochemistry, particularly as a biochemical tool in proteomics research.

  • Chemical Properties and Availability


    The compound possesses a CAS number of 1105675-62-4 and a molecular formula of C16H20N2O2Si. It can be purchased from several chemical suppliers, including Sigma-Aldrich and Santa Cruz Biotechnology, for research purposes [, , ].

  • Potential Research Areas


    Given the structural similarity of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide to nicotinamide, a molecule with various biological functions, it might be a target for research in areas related to:* Enzyme inhibition: Nicotinamide acts as a precursor to nicotinamide adenine dinucleotide (NAD+), a critical cofactor in many enzymatic reactions. Studying the interaction of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide with enzymes that utilize NAD+ could provide insights into new therapeutic strategies [].* Cellular signaling pathways: NAD+ is also involved in cellular signaling. The compound might be investigated for its potential to modulate these pathways by affecting NAD+ levels or interacting with NAD+-binding proteins [].

Typical of amides and silyl derivatives. Key reactions include:

  • Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.
  • Nucleophilic Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Reduction: The compound may also undergo reduction reactions, converting the amide to an amine under appropriate conditions.

These reactions highlight its versatility in synthetic organic chemistry.

The synthesis of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide typically involves the following steps:

  • Preparation of Silylated Nicotinamide: The initial step often involves the reaction of nicotinamide with trimethylsilyl chloride in the presence of a base to form the trimethylsilyl derivative.
  • Introduction of the Methoxy Group: This can be achieved through methylation using methyl iodide or dimethyl sulfate.
  • Formation of the Phenyl Group: The final step involves coupling the silylated nicotinamide with an appropriate phenyl source, often through nucleophilic substitution or coupling reactions.

These methods provide efficient pathways to synthesize this compound with high yields and purity .

5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide has potential applications in several fields:

  • Biochemical Research: It serves as a biochemical tool for studying protein interactions and enzyme activities due to its structural properties.
  • Pharmaceutical Development: Its biological activity suggests potential roles in drug development, particularly for conditions related to oxidative stress and inflammation.
  • Material Science: The compound may also find applications in material science as a precursor for functional materials due to its unique chemical properties.

Interaction studies involving 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide focus on its binding affinity and activity against various biological targets. Preliminary data suggest:

  • Protein Binding: Similar nicotinamide derivatives have shown significant binding interactions with proteins involved in metabolic pathways, indicating that this compound may exhibit similar properties.
  • Enzyme Inhibition: There is potential for this compound to inhibit enzymes associated with inflammatory responses or oxidative damage, although specific studies are required to confirm these interactions.

Several compounds bear structural similarities to 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
NicotinamideBasic nicotinic structure without substitutionsWell-known for its role in cellular metabolism
4-Methoxy-N-phenyl-nicotinamideSimilar methoxy and phenyl groups but without silylationExhibits strong antioxidant properties
N-(2-hydroxyethyl)-nicotinamideHydroxyethyl substitution instead of silylationKnown for neuroprotective effects
5-Methoxy-N-methyl-nicotinamideMethyl substitution at nitrogen instead of phenylPotentially different pharmacokinetics

The uniqueness of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide lies in its combination of silylation and methoxy substitution, which may enhance its solubility and bioavailability compared to other derivatives.

Wikipedia

5-Methoxy-N-phenyl-4-(trimethylsilyl)pyridine-3-carboxamide

Dates

Modify: 2023-08-16

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